N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the sulfonamide linkage. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 2-hydroxy-4,5-dimethylbenzenesulfonamide.
Reduction: 3,5-dimethyl-1H-pyrazoline-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar functional groups.
Sulfonamide derivatives: Compounds containing sulfonamide groups used in various applications.
Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11-8-15(22-5)16(9-12(11)2)23(20,21)17-6-7-19-14(4)10-13(3)18-19/h8-10,17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNTCTZZYIEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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